2-Ethyl piperazine hydrochloride
Overview
Description
2-Ethyl piperazine hydrochloride is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl piperazine hydrochloride typically involves the reaction of 2-ethyl piperazine with hydrochloric acid. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods: Industrial production of piperazine derivatives often employs catalytic methods. For instance, a palladium-catalyzed cyclization reaction can be used to synthesize highly substituted piperazines . Additionally, visible-light-promoted decarboxylative annulation protocols and diol-diamine coupling reactions are also utilized in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl piperazine hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, sulfonium salts, and various aldehydes . Reaction conditions often involve mild temperatures and the use of organic solvents such as dichlorobenzene .
Major Products: The major products formed from these reactions include various substituted piperazines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
Scientific Research Applications
2-Ethyl piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential as an anthelmintic agent and in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl piperazine hydrochloride involves its interaction with GABA receptors. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of parasitic worms . This mechanism is particularly useful in the treatment of parasitic infections.
Comparison with Similar Compounds
Piperazine: A parent compound with similar structural features but different functional groups.
1,4-Diazacyclohexane: Another piperazine derivative with distinct pharmacological properties.
Hexahydropyrazine: A related compound with a similar six-membered ring structure.
Uniqueness: 2-Ethyl piperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA receptor agonist sets it apart from other piperazine derivatives, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-ethylpiperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-2-6-5-7-3-4-8-6;/h6-8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIHMYOOFAOMJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627684 | |
Record name | 2-Ethylpiperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259808-09-8 | |
Record name | 2-Ethylpiperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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